

Biological activity of 10-Propoxydecanoic acid

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Compound of Interest

Compound Name: 10-Propoxydecanoic acid

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An In-depth Technical Guide on the Biological Activity of **10-Propoxydecanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Propoxydecanoic acid, also known by its synonyms O-11 and 11-Oxatetradecanoic acid, is a synthetic myristate analog that has demonstrated significant biological activity, primarily as a trypanocidal agent.[1][2][3] Myristic acid is a crucial component for the viability of various organisms, including the protozoan parasite Trypanosoma, where it is essential for the acylation of proteins and the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG).[2][3][4] **10-Propoxydecanoic acid** leverages this dependency to exert its selective toxicity against these parasites. This technical guide provides a comprehensive overview of the known biological activities, mechanism of action, quantitative data, and experimental protocols related to **10-Propoxydecanoic acid**.

Mechanism of Action

The primary mechanism of action of **10-Propoxydecanoic acid** is the disruption of myristate-dependent processes in Trypanosoma species.[2][3][5] As a myristate analog, it interferes with the parasite's lipid metabolism and protein modification machinery.

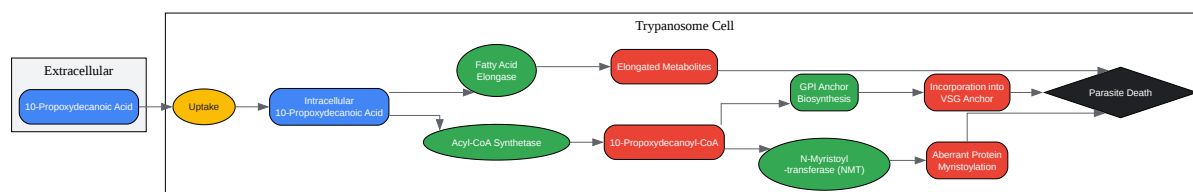
1. Incorporation into Variant Surface Glycoprotein (VSG): The surface of African trypanosomes is coated with a dense layer of VSG, which is anchored to the cell membrane via a GPI anchor. This VSG coat is essential for the parasite's survival in the host's bloodstream as it shields it from the immune system. The biosynthesis of this GPI anchor is a unique process in

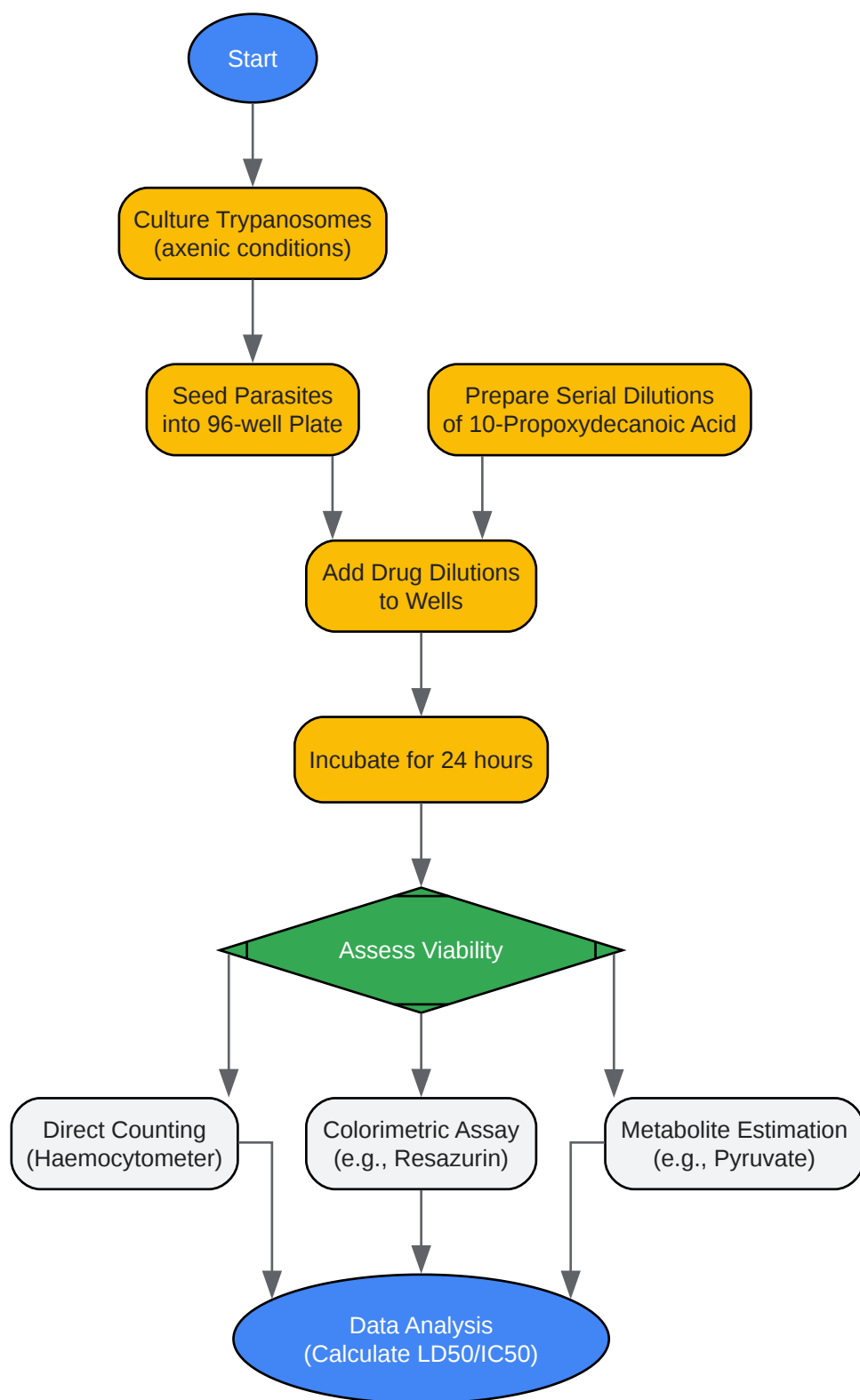
trypanosomes and involves the remodeling of the lipid moiety to exclusively contain myristate. **10-Propoxydecanoic acid**, due to its structural similarity to myristic acid, is recognized by the parasite's enzymatic machinery and incorporated into the VSG's GPI anchor.^{[2][3]} This incorporation of a non-natural analog is believed to disrupt the structure and function of the VSG, leading to the parasite's death. The incorporation into VSG has been shown to correlate roughly with the compound's toxicity.^{[2][3][4]}

2. Acyl-CoA Formation and Protein Lipidation: Recent research suggests that **10-Propoxydecanoic acid** is activated within the parasite to its acyl-CoA species. This analog-acyl-CoA can then be utilized by N-myristoyltransferase (NMT), an enzyme that attaches myristate to various proteins. The lipidation of numerous proteins with this faulty analog likely disrupts their function and localization. Potential protein targets that are affected by this aberrant lipidation include inositolphosphoceramide synthase and the flagellar Ca²⁺ binding protein.^[6]

3. Fatty Acid Elongation: Metabolomic analysis has revealed that **10-Propoxydecanoic acid** can be elongated by the parasite's fatty acid synthesis machinery.^[6] The downstream metabolic products of this elongation and their potential contribution to the overall toxicity are still under investigation.

A proposed mechanism of action is depicted in the following signaling pathway diagram:





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